
Hdac6-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-26 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-26 involves the preparation of benzohydroxamates, which selectively inhibit HDAC6. The synthetic route typically includes the following steps:
Formation of Benzohydroxamate Core: This involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance selectivity and potency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Hdac6-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used to study the structure-activity relationship and optimize the compound’s therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-26 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of HDAC6 in cancer cell proliferation, apoptosis, and metastasis.
Neurodegenerative Diseases: The compound is investigated for its neuroprotective effects and potential to treat diseases such as Alzheimer’s and Parkinson’s.
Heart Failure: This compound is studied for its ability to improve cardiac function and reduce fibrosis in heart failure models.
Pain Management: The compound has shown efficacy in reducing pain in various preclinical models.
Fibrosis and Inflammatory Diseases: This compound is explored for its anti-fibrotic and anti-inflammatory properties.
Wirkmechanismus
Hdac6-IN-26 exerts its effects by selectively inhibiting HDAC6, leading to increased acetylation of its substrates. This results in various downstream effects, including:
Protein Stability: Inhibition of HDAC6 stabilizes proteins such as α-tubulin and HSP90, affecting cellular processes like migration and apoptosis.
Gene Expression: This compound influences gene expression by altering the acetylation status of transcription factors and chromatin-associated proteins.
Immune Modulation: The compound modulates immune responses by affecting the acetylation of immune-related proteins.
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-26 is compared with other HDAC6 inhibitors, such as:
Mercaptoacetamides: These inhibitors also target HDAC6 but have different structural features and selectivity profiles.
Fluoroalkyl-oxadiazoles: These compounds are promising HDAC6 inhibitors with low toxicity and potential for treating chronic diseases.
Phenolic Compounds: Natural phenolic compounds have shown HDAC inhibitory activity and are considered safer alternatives to synthetic inhibitors.
This compound stands out due to its high selectivity for HDAC6 and its potential for combination therapy with other chemotherapeutic agents .
Eigenschaften
Molekularformel |
C13H12N8O |
|---|---|
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H12N8O/c14-17-13(22)9-4-5-10(16-7-9)8-21-19-12(18-20-21)11-3-1-2-6-15-11/h1-7H,8,14H2,(H,17,22) |
InChI-Schlüssel |
IWWAKCDINOGSFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


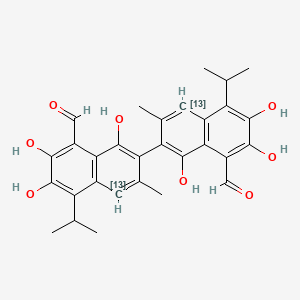
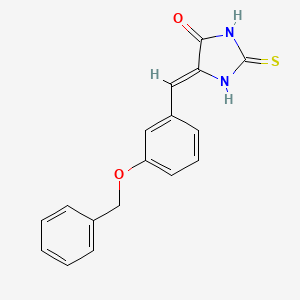
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
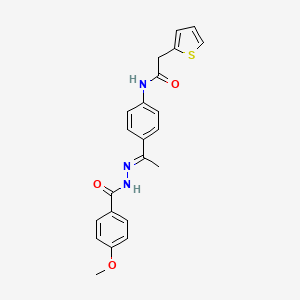

![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
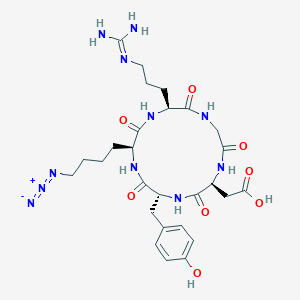
![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)
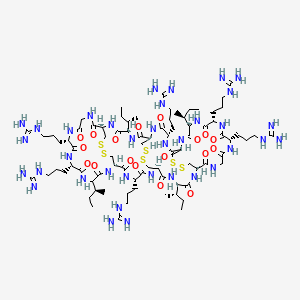
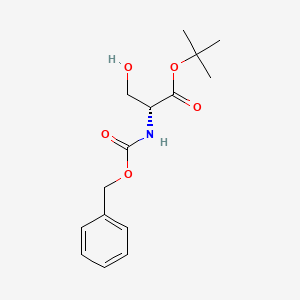
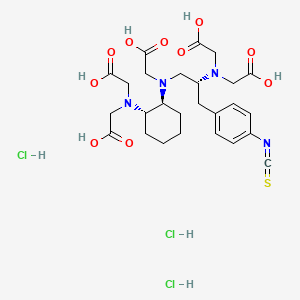
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)
